

Comparative analysis of U91356 and its analogs

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Compound of Interest		
Compound Name:	U91356	
Cat. No.:	B131092	Get Quote

An extensive search for the compound "**U91356**" did not yield any specific information in the public domain or scientific literature. It is possible that this is an internal, unpublished, or incorrect identifier. However, research into compounds developed by the Upjohn company revealed a significant class of synthetic opioids known as the "U-series," which includes the well-documented compounds U-47700 and U-50488. This guide provides a comparative analysis of these two compounds and their analogs, which are likely relevant to the original query.

Comparative Analysis of U-47700 and U-50488

U-47700 and U-50488 are structurally related synthetic opioids developed by the Upjohn company in the 1970s.[1][2][3] Despite their structural similarities, they exhibit distinct pharmacological profiles, primarily differing in their selectivity for opioid receptor subtypes. U-47700 is a potent μ -opioid receptor (MOR) agonist, while U-50488 is a highly selective κ -opioid receptor (KOR) agonist.[1][2][4]

Data Presentation

The following tables summarize the quantitative data for U-47700, U-50488, and some of their analogs based on available research.

Table 1: Opioid Receptor Binding Affinity (Ki, nM)



Compound	μ-Opioid Receptor (MOR) Ki (nM)	к-Opioid Receptor (KOR) Ki (nM)	δ-Opioid Receptor (DOR) Ki (nM)	Receptor Selectivity
U-47700	11	287	1220	MOR selective
N-desmethyl-U- 47700	206	-	-	Reduced MOR affinity
N,N-didesmethyl- U-47700	4080	-	-	Greatly reduced MOR affinity
U-50488	-	Highly Selective	-	KOR selective
Fluorinated U- 50488 Analogs	-	Reduced KOR affinity	-	Reduced KOR affinity

Note: A lower Ki value indicates a higher binding affinity. Data for some analogs are qualitative due to the nature of the available literature.

Table 2: In Vivo Analgesic Potency

Compound	Analgesic Potency (vs. Morphine)	Primary Receptor Target	
U-47700	~7.5 - 10 times more potent	MOR	
U-50488	Potent analgesic effects	KOR	

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. The following are detailed methodologies for key experiments typically cited in the study of opioid compounds.

- 1. Radioligand Binding Assays
- Objective: To determine the binding affinity of a compound for specific receptor subtypes (e.g., MOR, KOR, DOR).



· Methodology:

- Membrane Preparation: Brain tissue from rodents (e.g., rats) is homogenized and centrifuged to isolate cell membranes containing the opioid receptors.
- Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the unlabeled test compound (e.g., U-47700).
- Separation: The bound and free radioligand are separated by rapid filtration.
- Quantification: The radioactivity of the filters is measured using liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[2]
- 2. In Vivo Analgesia Assays (e.g., Hot Plate Test, Writhing Test)
- Objective: To assess the analgesic (pain-relieving) effects of a compound in animal models.
- Methodology (Hot Plate Test):
 - Animal Model: Mice or rats are used.
 - Baseline Measurement: The baseline latency to a pain response (e.g., licking a paw, jumping) is measured by placing the animal on a heated surface (e.g., 55°C).
 - Compound Administration: The test compound is administered to the animals (e.g., via subcutaneous injection).
 - Post-treatment Measurement: At various time points after administration, the latency to the pain response is measured again.
 - Data Analysis: An increase in the latency to the pain response compared to the baseline indicates an analgesic effect. The dose that produces a 50% maximal effect (ED₅₀) can be calculated.[2][5]

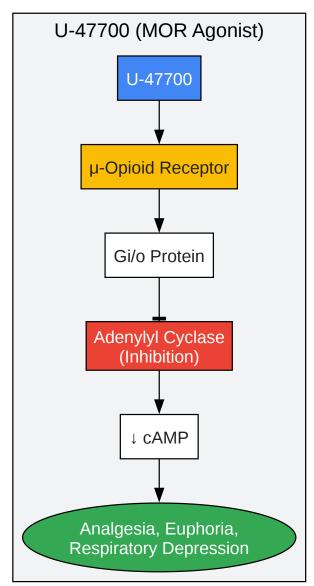


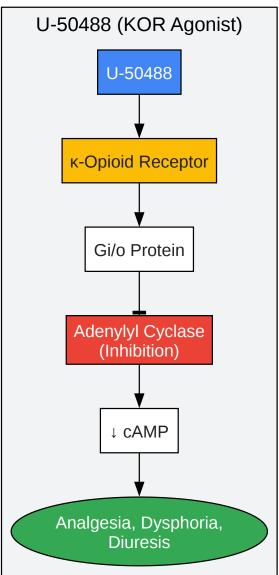
- Methodology (Writhing Test):
 - o Animal Model: Mice are typically used.
 - Induction of Writhing: An irritant (e.g., acetic acid) is injected intraperitoneally to induce a characteristic stretching response (writhing).
 - Compound Administration: The test compound is administered prior to the irritant.
 - Observation: The number of writhes is counted over a specific period.
 - Data Analysis: A reduction in the number of writhes in the treated group compared to a control group indicates analgesia.[5]

Mandatory Visualizations Signaling Pathways



Simplified Opioid Receptor Signaling Pathways



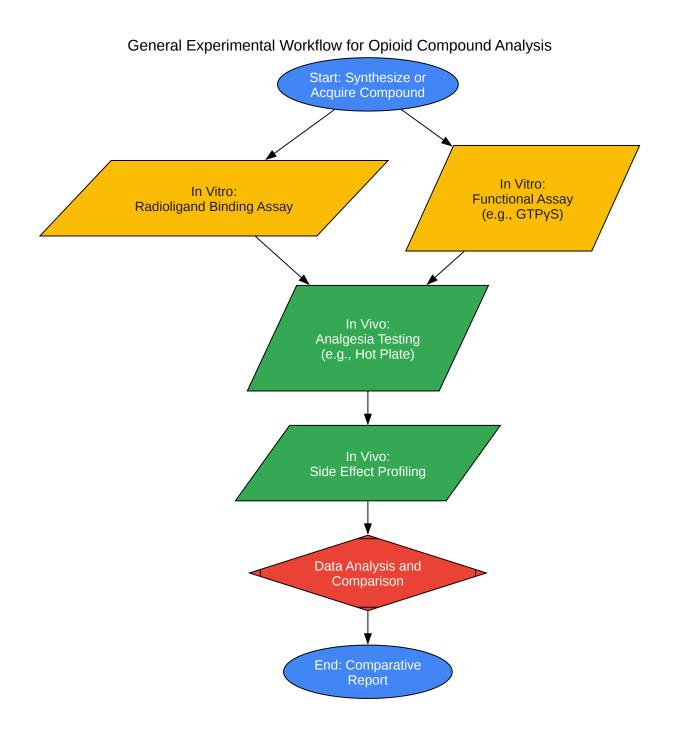


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Caption: Simplified signaling pathways for U-47700 and U-50488.

Experimental Workflow





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Caption: A general workflow for the preclinical analysis of novel opioid compounds.



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